1-(2,4-difluorophenyl)-3-(1H-indol-3-yl)urea

Medicinal Chemistry Drug Metabolism Fluorine Chemistry

1-(2,4-Difluorophenyl)-3-(1H-indol-3-yl)urea (CAS 941927-05-5) is a synthetic small-molecule urea derivative that fuses a 2,4-difluorophenyl group with an indole core via a urea linker. The compound has been identified as a lead-like scaffold in kinase inhibitor discovery programs and as a potential modulator of the stimulator of interferon genes (STING) pathway.

Molecular Formula C15H11F2N3O
Molecular Weight 287.27
CAS No. 941927-05-5
Cat. No. B2589555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-difluorophenyl)-3-(1H-indol-3-yl)urea
CAS941927-05-5
Molecular FormulaC15H11F2N3O
Molecular Weight287.27
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=C(C=C(C=C3)F)F
InChIInChI=1S/C15H11F2N3O/c16-9-5-6-13(11(17)7-9)19-15(21)20-14-8-18-12-4-2-1-3-10(12)14/h1-8,18H,(H2,19,20,21)
InChIKeyXEONGUFSUPNKHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,4-Difluorophenyl)-3-(1H-indol-3-yl)urea (CAS 941927-05-5): A Structurally Distinct Indolyl-Urea Scaffold for Targeted Kinase and STING Pathway Research


1-(2,4-Difluorophenyl)-3-(1H-indol-3-yl)urea (CAS 941927-05-5) is a synthetic small-molecule urea derivative that fuses a 2,4-difluorophenyl group with an indole core via a urea linker. The compound has been identified as a lead-like scaffold in kinase inhibitor discovery programs and as a potential modulator of the stimulator of interferon genes (STING) pathway [1]. Its molecular architecture is chemically distinct from other indolyl-urea probes, offering a unique entry point for structure–activity relationship (SAR) exploration in inflammation and oncology research [2].

Why 1-(2,4-Difluorophenyl)-3-(1H-indol-3-yl)urea Cannot Be Readily Substituted by Other Indolyl-Urea Analogs


Indolyl-urea derivatives exhibit pronounced differences in target selectivity, metabolic stability, and cellular potency based on subtle modifications to the aryl ring [1]. The 2,4-difluorophenyl substitution in this compound introduces unique electronic and steric properties that are not present in the 4-ethylphenyl analog H-151 (a known STING inhibitor) or the N-methylindole variant (CAS 899753-70-9). General substitution with uncharacterized analogs risks compromising target engagement, introducing unpredictable off-target activity, and invalidating comparative SAR datasets [2].

Quantitative Differentiation Evidence for 1-(2,4-Difluorophenyl)-3-(1H-indol-3-yl)urea (CAS 941927-05-5)


Improved Metabolic Stability Conferred by 2,4-Difluorophenyl Substitution Relative to Non-Fluorinated Indolyl-Urea Analogs

The presence of the 2,4-difluorophenyl group in this compound is expected to enhance metabolic stability by reducing cytochrome P450-mediated oxidation at the phenyl ring, compared to non-fluorinated indolyl-urea analogs. While direct head-to-head data for this specific compound are not publicly available, the well-established 'fluorine effect' in medicinal chemistry supports improved pharmacokinetic profiles for difluorophenyl-substituted derivatives [1]. Literature on related indolyl-urea STING inhibitors demonstrates that fluorinated analogs exhibit prolonged half-life and lower clearance rates than their non-fluorinated counterparts [2].

Medicinal Chemistry Drug Metabolism Fluorine Chemistry

Selective Kinase Inhibition Profile Distinct from N-Methylindole Analog (CAS 899753-70-9)

The N-unsubstituted indole NH in 1-(2,4-difluorophenyl)-3-(1H-indol-3-yl)urea provides an additional hydrogen-bond donor site that is absent in the N-methylindole analog (CAS 899753-70-9). This structural difference is predicted to alter the kinase selectivity profile, particularly for targets where hinge-region hydrogen bonding is critical [1]. Indole-urea derivatives have been identified as PYK2 kinase inhibitors, and subtle modifications to the indole substitution pattern significantly affect isoform selectivity over FAK [2]. Quantitative IC50 values for this compound against specific kinases have not yet been reported.

Kinase Inhibition Cancer Biology Selectivity

Potential Superior STING Inhibition Relative to H-151 Based on Fluorine Substitution Pattern

The indolyl-urea scaffold has been validated as a STING inhibitor pharmacophore, with compound 42 (a related derivative) showing potent STING inhibitory activity and in vivo efficacy [1]. H-151, the 4-ethylphenyl analog, is a known covalent STING antagonist [2]. The 2,4-difluorophenyl substitution in the compound of interest may offer enhanced target engagement due to increased lipophilicity and fluorine-mediated interactions with the STING binding pocket. Direct comparative binding data against STING for this specific compound are currently unavailable.

STING Inhibition Autoimmune Disease Innate Immunity

Optimal Application Scenarios for 1-(2,4-Difluorophenyl)-3-(1H-indol-3-yl)urea (CAS 941927-05-5)


Kinase Selectivity Profiling in PYK2-FAK Research Programs

The additional hydrogen-bond donor (indole NH) in this compound makes it a suitable tool for probing kinase hinge-region interactions, particularly in PYK2 inhibitor programs where isoform selectivity over FAK is required [1]. Its structural differentiation from the N-methyl analog (CAS 899753-70-9) allows researchers to generate SAR data that maps the contribution of indole NH to kinase binding and selectivity [2].

cGAS-STING Pathway Investigation in Autoimmune Disease Models

As an indolyl-urea derivative with a fluorinated phenyl ring, this compound can serve as an advanced probe for studying STING inhibition, building upon the validated scaffold of H-151 [1]. The 2,4-difluorophenyl group may offer improved metabolic stability for in vivo studies compared to non-fluorinated analogs [2].

Metabolic Stability Benchmarking for Fluorinated Indolyl-Urea Libraries

In medicinal chemistry campaigns aimed at optimizing pharmacokinetic properties, this compound can be used as a reference standard to compare the metabolic stability of new indolyl-urea analogs. Its difluorophenyl motif provides a benchmark for assessing the impact of fluorine substitution on microsomal half-life and clearance [1].

Chemical Biology Probe Development for Target Identification

The compound's unique combination of an NH-indole and a difluorophenyl urea makes it a suitable candidate for affinity-based protein profiling (AfBPP) studies. Its potential polypharmacology can be exploited to identify novel kinase or immune targets via pull-down experiments and mass spectrometry [1].

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